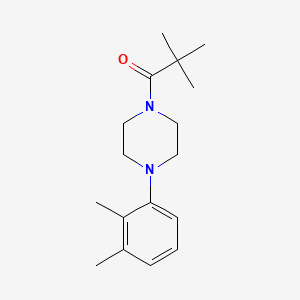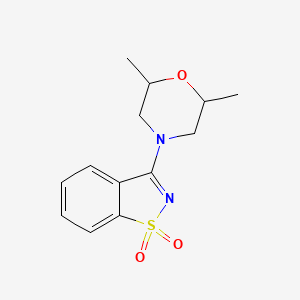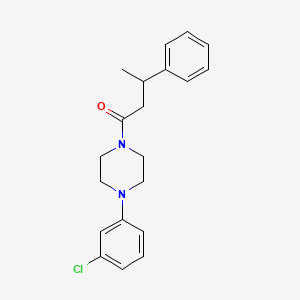
1-(2,3-dimethylphenyl)-4-(2,2-dimethylpropanoyl)piperazine
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(2,2-dimethylpropanoyl)piperazine, commonly known as DMPP, is a piperazine derivative that has been extensively studied for its potential use as a pharmaceutical drug. DMPP has been shown to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. In
Aplicaciones Científicas De Investigación
DMPP has been studied for its potential use in a variety of applications, including pain management, anxiety disorders, and inflammation. In preclinical studies, DMPP has been shown to possess significant analgesic effects in animal models of pain. Additionally, DMPP has been shown to possess anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders. DMPP has also been studied for its anti-inflammatory effects, with promising results in animal models of inflammation.
Mecanismo De Acción
The exact mechanism of action of DMPP is not fully understood, but it is believed to act through modulation of the GABAergic system. DMPP has been shown to bind to the GABA-A receptor and enhance GABAergic neurotransmission, leading to its anxiolytic and analgesic effects. DMPP may also act through modulation of other neurotransmitter systems, such as the opioid and dopaminergic systems.
Biochemical and Physiological Effects:
DMPP has been shown to possess a range of biochemical and physiological effects. In animal studies, DMPP has been shown to reduce pain and inflammation, as well as decrease anxiety-like behaviors. Additionally, DMPP has been shown to possess anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for use in lab experiments, including its well-characterized pharmacological profile and its ability to modulate the GABAergic system. However, DMPP also has several limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on DMPP. One area of interest is the development of more potent and selective DMPP analogs for use as pharmaceutical drugs. Additionally, further studies are needed to fully understand the mechanism of action of DMPP and its potential for use in the treatment of various neurological disorders. Finally, more research is needed to understand the potential side effects and toxicity of DMPP.
Conclusion:
In conclusion, DMPP is a piperazine derivative that has been extensively studied for its potential use as a pharmaceutical drug. DMPP possesses a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. DMPP has several advantages for use in lab experiments, including its well-characterized pharmacological profile and its ability to modulate the GABAergic system. However, DMPP also has several limitations, including its poor solubility in water and its potential for off-target effects. There are several future directions for research on DMPP, including the development of more potent and selective analogs and further studies on its mechanism of action and potential therapeutic uses.
Propiedades
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-7-6-8-15(14(13)2)18-9-11-19(12-10-18)16(20)17(3,4)5/h6-8H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHURYYWIMYCVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980004.png)

![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
![N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3980016.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
![2,6-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3980054.png)

![3-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3980068.png)

![N-[(2-bromophenyl)(phenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3980080.png)
![N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)
